molecular formula C11H11NO2 B066002 4-Methyl-2-(p-tolyl)oxazol-5(4H)-one CAS No. 183559-31-1

4-Methyl-2-(p-tolyl)oxazol-5(4H)-one

Cat. No. B066002
M. Wt: 189.21 g/mol
InChI Key: ASUAKGFZNSFOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(p-tolyl)oxazol-5(4H)-one is a chemical compound that is widely used in scientific research. It is also known as PTO and has a molecular formula of C12H11NO2. This compound is a white crystalline powder that is soluble in organic solvents like methanol and ethanol. PTO has a wide range of applications in various fields of research, including medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

  • Synthesis of Triazoline Derivatives

    The compound, in the form of 5-methoxy-4-methyl-2-(p-tolyl)oxazole, has been used in the synthesis of 1,2,4-triazoline derivatives through a formal [3+2] cycloaddition, accompanying the ring opening of oxazoles. This was demonstrated in a study where its structure was determined by X-ray crystallography (Ibata et al., 1992).

  • Photophysical Characterization and Structural Analysis

    A derivative, 2-o-tolyl-4-(3-N,N-dimethylaminophenylmethylene)-oxazol-5-one (TDPO), was synthesized, characterized, and its crystal structure determined by X-ray crystallography. The study also included a topological and conformational analysis of TDPO to understand its flexibility and intramolecular interactions (Sevinçek et al., 2011).

  • Versatile Template for Synthesis

    4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been shown to be a versatile template for the synthesis of various 2-phenyl-3,4-substituted oxazoles, demonstrating the use of oxazolone derivatives like 4-Methyl-2-(p-tolyl)oxazol-5(4H)-one in synthetic organic chemistry (Misra & Ila, 2010).

  • Synthesis of Triazole-3-thione

    A compound related to 4-Methyl-2-(p-tolyl)oxazol-5(4H)-one was used in the synthesis of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, demonstrating the role of oxazole derivatives in the synthesis of complex organic molecules (Xue et al., 2008).

  • Lipase-catalyzed Enantioselective Ring-Opening

    In another study, 2-Phenyl-4-methyl-oxazol-5(4H)-one, a similar compound, underwent a lipase-catalyzed enantioselective ring-opening, showing the potential application in asymmetric synthesis (Bevinakatti, Newadkar, & Banerji, 1990).

  • Antimicrobial Activity

    A related compound, 4-Chlorobenzylidene-2-methyl-(4H)-oxazol-5-one, was studied for its antimicrobial activities, suggesting the potential medicinal applications of oxazol-5(4H)-one derivatives (Nguyen et al., 2019).

properties

IUPAC Name

4-methyl-2-(4-methylphenyl)-4H-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-5-9(6-4-7)10-12-8(2)11(13)14-10/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUAKGFZNSFOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(=N1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(p-tolyl)oxazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(p-tolyl)oxazol-5(4H)-one
Reactant of Route 2
4-Methyl-2-(p-tolyl)oxazol-5(4H)-one
Reactant of Route 3
4-Methyl-2-(p-tolyl)oxazol-5(4H)-one
Reactant of Route 4
4-Methyl-2-(p-tolyl)oxazol-5(4H)-one
Reactant of Route 5
4-Methyl-2-(p-tolyl)oxazol-5(4H)-one
Reactant of Route 6
4-Methyl-2-(p-tolyl)oxazol-5(4H)-one

Citations

For This Compound
2
Citations
H Zhang, Z Yang, BN Zhao, G Li - The Journal of organic …, 2018 - ACS Publications
An asymmetric Mannich-type reaction between chiral N-phosphonyl imines and azlactones [oxazol-5(4H)-ones] has been established under convenient conditions at room temperature. …
Number of citations: 45 pubs.acs.org
AC de Mello, PB Momo, ACB Burtoloso… - The Journal of …, 2018 - ACS Publications
Insertion reactions of diazo carbonyls to azlactones in basic conditions have been performed. The developed method allows the preparation of a wide range of oxazole derivatives in …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.